molecular formula C15H15F4N3O3S B2998245 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1706030-82-1

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B2998245
CAS RN: 1706030-82-1
M. Wt: 393.36
InChI Key: VRBYXSAGFFPQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H15F4N3O3S and its molecular weight is 393.36. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Plant Resistance Enhancement

  • Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against the rice bacterial leaf blight pathogen, Xanthomonas oryzae pv. oryzae. These compounds, specifically 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, demonstrated not only high efficacy in inhibiting bacterial growth but also enhanced plant resistance by increasing superoxide dismutase (SOD) and peroxidase (POD) activities in rice. This leads to enhanced plant health by improving chlorophyll content and reducing malondialdehyde (MDA) levels, thereby mitigating damage caused by the pathogen. This particular derivative also inhibited the production of extracellular polysaccharide (EPS), crucial for bacterial virulence, and reduced the expression of genes involved in EPS production (Li Shi et al., 2015).

Enzyme Inhibition for Disease Treatment

  • 1,3,4-Oxadiazole bearing compounds were synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases. These compounds, including various 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, were studied for their ligand-BChE binding affinity through molecular docking studies. This research highlights the potential use of these compounds in developing treatments for diseases where BChE activity is implicated, such as Alzheimer's disease (H. Khalid et al., 2016).

Antimicrobial Applications

  • N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and screened against various Gram-negative and Gram-positive bacteria. These compounds exhibited moderate to significant antibacterial activity, suggesting their potential use as antimicrobial agents in medical and agricultural applications (H. Khalid et al., 2016).

Anticancer Activity

  • Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated for their anticancer potential. These compounds demonstrated promising anticancer activity, with some derivatives showing lower IC50 values, indicating strong anticancer activity against specific cancer cell lines. This research points to the potential of these compounds in cancer therapy (A. Rehman et al., 2018).

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O3S/c16-12-3-1-2-10(8-12)9-26(23,24)22-6-4-11(5-7-22)13-20-21-14(25-13)15(17,18)19/h1-3,8,11H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBYXSAGFFPQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.